3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl physical properties
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry. As a derivative of the naphthyridine core, which is prevalent in numerous biologically active molecules, this compound is of significant interest to researchers in drug discovery and development.[1][2] Its utility is particularly noted in the synthesis of novel therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system (CNS), with applications in oncology and the treatment of neurodegenerative diseases.[3][4]
The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development.[5] A comprehensive understanding of the compound's physical and chemical properties is paramount for its effective application, from designing synthetic routes and predicting physiological behavior to developing stable and bioavailable drug formulations.
This guide provides a detailed examination of the core physicochemical properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl, offering field-proven insights and experimental protocols to support scientists and drug development professionals.
Core Physicochemical Data
The fundamental properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine and its hydrochloride salt are summarized below. These values form the basis for predicting the compound's behavior in both chemical and biological systems.
| Property | Value | Source |
| Chemical Name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
| CAS Number | 1159010-96-4 | [3] |
| Molecular Formula | C₈H₁₀BrClN₂ | [3][6] |
| Molecular Weight | 249.54 g/mol | [3] |
| Appearance | Light yellow solid/powder | [4] |
| Purity | Commonly available at ≥95% or ≥98% | [3][4] |
| Free Base CAS | 625100-00-7 | [7][8] |
| Free Base MW | 213.08 g/mol | [4][7] |
| Predicted pKa | 7.16 ± 0.20 | [8] |
| Predicted Boiling Point | 283.4 ± 40.0 °C (for free base) | [8] |
| Predicted Density | 1.503 ± 0.06 g/cm³ (for free base) | [8] |
Critical Properties for Drug Development
For a compound to be a viable drug candidate, its physicochemical properties must fall within specific ranges to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The following properties are particularly crucial for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl.
Aqueous Solubility
Solubility is a primary determinant of a drug's bioavailability. A compound must dissolve in physiological fluids to be absorbed. As a hydrochloride salt, the solubility of this compound is expected to be significantly higher than its free base form, particularly in acidic environments like the stomach.
The molecule's basicity, indicated by a predicted pKa of ~7.16, dictates a strong pH-dependence on its solubility.[8]
-
In acidic conditions (pH < pKa): The nitrogen atoms in the naphthyridine ring system are protonated, forming a cationic species that is readily solvated by water, leading to higher solubility.
-
In neutral or basic conditions (pH > pKa): The compound will deprotonate to its neutral free base form, which is less polar and therefore significantly less soluble in water. This can lead to precipitation in the intestines (pH ~6.8-7.4), potentially impacting absorption.
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is essential for predicting its ability to cross biological membranes.[9] It is a key component of predictive models like Lipinski's Rule of 5.[10][11]
-
LogP is the partition coefficient of the neutral form of the molecule between octanol and water. It is a constant for the compound.
-
LogD is the distribution coefficient at a specific pH and accounts for both the neutral and ionized forms of the molecule.[12] For an ionizable compound like this, LogD is the more physiologically relevant parameter.
The relationship between these properties is governed by the pKa. For a basic compound, as the pH of the aqueous phase drops below the pKa, the compound becomes more ionized, more hydrophilic, and thus the LogD value decreases. A LogD at pH 7.4 (LogD₇.₄) is a critical parameter for predicting drug-likeness.[9]
Acid-Base Properties (pKa)
The acid dissociation constant, pKa, quantifies the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[13] With a predicted pKa of ~7.16, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine will exist in different ionic forms throughout the gastrointestinal tract, profoundly affecting its solubility and permeability.[8]
-
Stomach (pH 1-3): The compound will be almost completely protonated (cationic), maximizing its solubility.
-
Small Intestine (pH 6-7.4): The compound will exist as an equilibrium mixture of its protonated and neutral forms. This region is critical for absorption, representing a trade-off between sufficient solubility and the necessary lipophilicity (of the neutral form) to cross the intestinal wall.
-
Blood (pH 7.4): The compound will be approximately 50% ionized, influencing its distribution and binding to plasma proteins.
Experimental Determination of Key Properties
The following protocols describe standardized, self-validating methods for determining the critical physicochemical properties discussed above.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[14] The causality behind this method is to allow the system to reach a thermodynamic equilibrium between the solid-state compound and the dissolved state in a specific medium.
Methodology:
-
Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl to a known volume of each buffer in a glass vial. The excess is critical to ensure saturation is reached.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 37°C to mimic physiological conditions) and agitation speed (e.g., 100 rpm). Allow the system to equilibrate for 24 to 48 hours.[14]
-
Sampling: After equilibration, visually confirm that solid material remains. Carefully withdraw an aliquot from the clear supernatant, avoiding any solid particles.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is crucial; failure to filter properly is a common source of artificially high solubility results.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.
-
Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility is confirmed when the measured concentration remains constant.[14]
Protocol: LogD₇.₄ Determination (Shake-Flask Method)
This protocol determines the distribution of the compound between a lipid-like solvent (n-octanol) and an aqueous buffer at physiological pH.[15]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and, separately, pre-saturate the pH 7.4 buffer with n-octanol. This is done by vigorously mixing the two phases and allowing them to separate for at least 24 hours. This step prevents volume changes during the experiment.[15]
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but below its solubility limit.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and an equal volume of the compound's stock solution in the pre-saturated buffer.
-
Equilibration: Cap the vial tightly and shake gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases. Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[10]
Stability & Storage
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life.[] Stability testing exposes the API to various environmental conditions to identify potential degradation pathways.[17]
For 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl, potential stability concerns include:
-
Hygroscopicity: As a salt, it may absorb moisture from the air, which can affect its physical form, potency, and handling.
-
Loss of Crystallinity: Under conditions of high heat and humidity, the crystalline structure of a salt can sometimes convert to an amorphous form or a different polymorph, which can alter its solubility and stability.[18]
-
Chemical Degradation: Stress testing (exposure to heat, light, humidity, and oxidative conditions) is necessary to determine the intrinsic stability of the molecule.[17]
Recommended Storage: Based on supplier information, the compound should be stored in a well-sealed container under an inert atmosphere.[3] Recommended temperatures range from room temperature to refrigerated conditions (2-8°C), with protection from light.[4][8]
Safety & Handling
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
-
Hazards: Classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[7][19]
-
Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[20] No data is currently available regarding carcinogenicity or reproductive toxicity.[20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid dust formation during handling and weighing.[20]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[20]
Conclusion
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl is a valuable building block for pharmaceutical research. Its key physicochemical properties—notably its pH-dependent solubility and lipophilicity governed by a pKa near physiological pH—are defining characteristics that must be carefully considered during the drug development process. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in the synthesis and evaluation of new chemical entities, enabling more informed decisions in the journey from discovery to formulation.
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